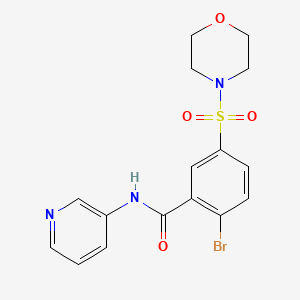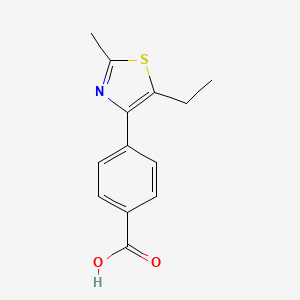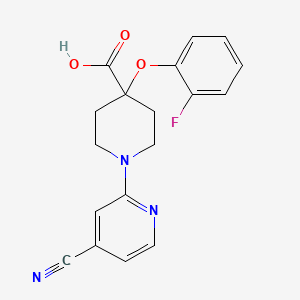![molecular formula C17H18FN3O2 B5293043 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of drug discovery and development. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is an important enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a critical role in the pathogenesis of various diseases, including asthma, allergic rhinitis, and atherosclerosis.
Mecanismo De Acción
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor exerts its pharmacological effects by inhibiting the activity of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol, which is an integral membrane protein that binds to arachidonic acid and facilitates its conversion to leukotrienes. By blocking the biosynthesis of leukotrienes, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor reduces inflammation and improves lung function in animal models of asthma and allergic rhinitis (Peters-Golden et al., 2017).
Biochemical and Physiological Effects:
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to have several biochemical and physiological effects, including inhibition of leukotriene biosynthesis, reduction of inflammation, and improvement of lung function. In a recent study, Kalgutkar et al. (2020) reported that 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor significantly reduced the production of leukotrienes in human cell lines and ex vivo studies. Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and allergic rhinitis (Peters-Golden et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has several advantages for lab experiments, including its potency and selectivity for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol. Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to have good pharmacokinetic properties, including oral bioavailability and moderate half-life (Kalgutkar et al., 2020). However, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has some limitations for lab experiments, including its high cost and limited availability.
Direcciones Futuras
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has significant potential for therapeutic applications in various diseases, including asthma, allergic rhinitis, and atherosclerosis. Future research directions for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor include the development of more efficient synthesis methods, optimization of pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor could be used as a tool compound to study the role of leukotrienes in various diseases and to identify novel therapeutic targets.
In conclusion, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor is a promising chemical compound with significant potential for therapeutic applications in various diseases. Its potent and selective inhibition of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol makes it an attractive candidate for drug discovery and development. Future research directions for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor include the development of more efficient synthesis methods, optimization of pharmacokinetic properties, and evaluation of its efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor involves several steps, including the formation of a piperidine ring, introduction of a pyridine ring, and coupling with a fluorophenyl group. The detailed synthesis method has been described in several research articles, including a recent study by Kalgutkar et al. (2020). The authors reported a scalable and efficient synthesis method for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor, which involves the use of a chiral auxiliary to control the stereochemistry of the piperidine ring.
Aplicaciones Científicas De Investigación
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been extensively studied for its potential therapeutic applications in various diseases. Several preclinical studies have demonstrated the efficacy of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor in reducing inflammation and improving lung function in animal models of asthma and allergic rhinitis (Peters-Golden et al., 2017). Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to have anti-inflammatory effects in human cell lines and ex vivo studies (Kalgutkar et al., 2020).
Propiedades
IUPAC Name |
[3-(3-fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-12-3-1-4-13(9-12)20-14-5-2-8-21(11-14)17(23)16-7-6-15(22)10-19-16/h1,3-4,6-7,9-10,14,20,22H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAIROFYPNEXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=C(C=C2)O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5292961.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)
![3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5292986.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5293007.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
![8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B5293021.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5293045.png)
![N'-(3-chlorophenyl)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5293050.png)

